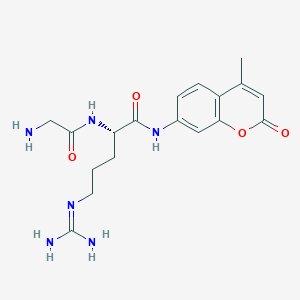

H-Gly-Arg-AMC

Übersicht

Beschreibung

Glycyl-L-arginyl-7-amino-4-methylcoumarin (Gly-Arg-AMC) ist ein fluorogenes Substrat, das häufig in biochemischen Assays zur Messung der Enzymaktivität eingesetzt wird. Nach enzymatischer Spaltung setzt es 7-Amino-4-methylcoumarin frei, das fluoresziert. Diese Eigenschaft macht Gly-Arg-AMC zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere bei der Untersuchung von Proteasen wie Cathepsin C .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Gly-Arg-AMC beinhaltet die Kupplung von Glycyl-L-arginin mit 7-Amino-4-methylcoumarin. Der Prozess umfasst in der Regel die folgenden Schritte:

Schutz funktioneller Gruppen: Schutz der Amino- und Carboxylgruppen von Glycyl-L-arginin, um unerwünschte Nebenreaktionen zu verhindern.

Kupplungsreaktion: Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC), um die Bildung einer Peptidbindung zwischen Glycyl-L-arginin und 7-Amino-4-methylcoumarin zu erleichtern.

Entschützung: Entfernung der Schutzgruppen, um das Endprodukt Gly-Arg-AMC zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Gly-Arg-AMC folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Skalierung der Kupplungsreaktion unter Verwendung von Reagenzien und Lösungsmitteln in Industriequalität.

Reinigung: Anwendung von Techniken wie Kristallisation, Chromatographie oder Umkristallisation zur Reinigung der Verbindung.

Qualitätskontrolle: Durchführung strenger Qualitätskontrolltests, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Gly-Arg-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Enzyme Activity Assays: Measuring the activity of proteases such as cathepsin C in various biological samples.

Drug Screening: Evaluating the efficacy of protease inhibitors in drug development.

Biochemical Pathway Studies: Investigating the role of proteases in biochemical pathways and disease mechanisms.

Medical Diagnostics: Developing diagnostic assays for diseases involving protease activity, such as cancer and inflammatory conditions.

Biochemische Analyse

Biochemical Properties

H-Gly-Arg-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate for cathepsin C. Upon enzymatic cleavage by cathepsin C, this compound releases 7-amino-4-methylcoumarin (AMC), which emits fluorescence that can be measured to quantify cathepsin C activity . This interaction is highly specific, allowing researchers to monitor cathepsin C activity in various biological samples. The compound’s excitation and emission maxima are 340-360 nm and 440-460 nm, respectively .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for cathepsin C. The enzymatic cleavage of this compound and subsequent release of AMC can be used to study the activity of cathepsin C in different cell types. This activity is crucial for understanding the role of cathepsin C in cellular processes such as protein degradation and immune response . The fluorescence emitted by AMC allows for real-time monitoring of these processes, providing insights into cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cathepsin C. Upon binding to the active site of cathepsin C, this compound undergoes enzymatic cleavage, resulting in the release of AMC . This cleavage is highly specific and occurs at the peptide bond between glycine and arginine. The released AMC can then be quantified through fluorescence measurements, providing a direct readout of cathepsin C activity. This mechanism allows researchers to study enzyme kinetics, inhibition, and activation in various biological contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is stable when stored at -20°C and can be used for up to four years . Its stability may be affected by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that the fluorescence signal from AMC remains consistent over time, allowing for reliable quantification of cathepsin C activity in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, this compound effectively serves as a substrate for cathepsin C, allowing for the quantification of enzyme activity without causing adverse effects . At higher dosages, there may be threshold effects, including potential toxicity or interference with other cellular processes. It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and immune response. The enzymatic cleavage of this compound by cathepsin C releases AMC, which can be used to monitor the activity of this enzyme in various metabolic pathways . This includes pathways involved in the degradation of proteins and peptides, as well as the regulation of immune responses. The interaction of this compound with cathepsin C provides valuable insights into the metabolic flux and levels of metabolites in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with cathepsin C. The compound is taken up by cells and localized to lysosomes, where cathepsin C is active . The enzymatic cleavage of this compound within lysosomes releases AMC, which can then be quantified through fluorescence measurements. This localization and transport are crucial for studying the activity of cathepsin C in different cellular compartments and tissues.

Subcellular Localization

This compound is primarily localized to lysosomes within cells, where it interacts with cathepsin C . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that direct it to lysosomes. The enzymatic cleavage of this compound within lysosomes releases AMC, which can be used to study the activity of cathepsin C in this specific compartment. This localization is essential for understanding the role of cathepsin C in lysosomal function and cellular homeostasis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Arg-AMC involves the coupling of glycyl-L-arginine with 7-amino-4-methylcoumarin. The process typically includes the following steps:

Protection of Functional Groups: Protecting the amino and carboxyl groups of glycyl-L-arginine to prevent unwanted side reactions.

Coupling Reaction: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of a peptide bond between glycyl-L-arginine and 7-amino-4-methylcoumarin.

Deprotection: Removing the protective groups to yield the final product, Gly-Arg-AMC.

Industrial Production Methods

Industrial production of Gly-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Scaling up the coupling reaction using industrial-grade reagents and solvents.

Purification: Employing techniques such as crystallization, chromatography, or recrystallization to purify the compound.

Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gly-Arg-AMC unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Die Verbindung ist speziell als Substrat für Proteasen konzipiert, die die Hydrolyse der Peptidbindung katalysieren und 7-Amino-4-methylcoumarin freisetzen.

Häufige Reagenzien und Bedingungen

Enzyme: Proteasen wie Cathepsin C.

Puffer: Phosphatgepufferte Salzlösung (PBS) oder andere geeignete Puffer zur Aufrechterhaltung des pH-Werts und der Ionenstärke.

Temperatur: Reaktionen werden in der Regel bei physiologischen Temperaturen (37 °C) durchgeführt.

Hauptprodukte

Das Hauptprodukt, das durch die enzymatische Spaltung von Gly-Arg-AMC gebildet wird, ist 7-Amino-4-methylcoumarin, das fluoresziert und mit fluorometrischen Methoden quantifiziert werden kann .

Wissenschaftliche Forschungsanwendungen

Gly-Arg-AMC wird aufgrund seiner fluorogenen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:

Enzymaktivitäts-Assays: Messung der Aktivität von Proteasen wie Cathepsin C in verschiedenen biologischen Proben.

Drug Screening: Bewertung der Wirksamkeit von Proteaseinhibitoren in der Arzneimittelentwicklung.

Studien biochemischer Pfade: Untersuchung der Rolle von Proteasen in biochemischen Pfaden und Krankheitsmechanismen.

Medizinische Diagnostik: Entwicklung diagnostischer Assays für Krankheiten, die mit Proteaseaktivität zusammenhängen, wie z. B. Krebs und Entzündungen.

Wirkmechanismus

Gly-Arg-AMC übt seine Wirkungen durch enzymatische Spaltung durch Proteasen aus. Der Mechanismus beinhaltet:

Bindung: Das Enzym bindet an das Gly-Arg-AMC-Substrat an seinem aktiven Zentrum.

Spaltung: Das Enzym katalysiert die Hydrolyse der Peptidbindung zwischen Glycyl-L-arginin und 7-Amino-4-methylcoumarin.

Freisetzung der Fluoreszenz: Die Spaltung setzt 7-Amino-4-methylcoumarin frei, das fluoresziert und zur Quantifizierung der Enzymaktivität gemessen werden kann.

Wirkmechanismus

Gly-Arg-AMC exerts its effects through enzymatic cleavage by proteases. The mechanism involves:

Binding: The enzyme binds to the Gly-Arg-AMC substrate at its active site.

Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond between glycyl-L-arginine and 7-amino-4-methylcoumarin.

Fluorescence Release: The cleavage releases 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured to quantify enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Gly-Arg-AMC ist aufgrund seiner speziellen Gestaltung als fluorogenes Substrat für Proteasen einzigartig. Ähnliche Verbindungen umfassen:

Glycyl-L-phenylalanyl-7-amino-4-methylcoumarin (Gly-Phe-AMC): Ein weiteres fluorogenes Substrat, das für verschiedene Proteasen verwendet wird.

Glycyl-L-leucyl-7-amino-4-methylcoumarin (Gly-Leu-AMC): Wird zur Untersuchung von leucin-spezifischen Proteasen verwendet.

Diese Verbindungen haben ähnliche Eigenschaften, unterscheiden sich aber in ihrer Spezifität für verschiedene Proteasen, was Gly-Arg-AMC zu einem wertvollen Werkzeug für die Untersuchung von arginin-spezifischen Proteasen macht .

Biologische Aktivität

H-Gly-Arg-AMC (H-Glycyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily utilized in biochemical assays to measure protease activity, particularly that of cathepsin C. This compound has garnered attention for its role in various biological and clinical research applications due to its specific enzymatic cleavage mechanism, which results in the release of a fluorescent product, 7-amino-4-methylcoumarin (AMC).

This compound is synthesized through the coupling of glycyl and L-argininamide with 7-amino-4-methylcoumarin, typically using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in organic solvents like dimethylformamide (DMF). The synthesis process is designed to ensure high yield and purity, often involving automated peptide synthesizers for industrial production.

The biological activity of this compound is characterized by its enzymatic cleavage by cathepsin C. The enzyme recognizes the specific peptide bond within the substrate, cleaving it to release the fluorescent AMC. This reaction can be monitored fluorometrically, allowing for sensitive detection and quantification of protease activity in various biological samples.

Applications in Research

This compound is widely used in several fields:

- Biochemistry : It serves as a substrate to study cathepsin C and other proteases.

- Cell Biology : Employed in assays to measure protease activity across different cell types.

- Clinical Diagnostics : Utilized in diagnostic assays for detecting and quantifying protease activity in clinical samples.

- Drug Discovery : Important in developing enzyme activity assays that aid in drug discovery processes.

Case Studies and Research Findings

- Protease Activity Assays : In a study examining the effect of fluoride on the activity of recombinant mouse dipeptidyl peptidase I (rmDPPI), this compound was used as a substrate. The assay demonstrated that varying concentrations of fluoride influenced the rate of fluorescence increase, indicating changes in protease activity .

- Thrombin Generation Studies : Research involving thrombin generation assays highlighted the utility of this compound as a substrate to assess thrombin activity. The study indicated that pre-spiking plasma samples with AMC could induce artifacts affecting assay results, emphasizing the need for careful experimental design when using fluorogenic substrates .

- Enzyme Activity Measurement : this compound has been utilized to measure the enzymatic activity of cathepsin C under various conditions. The fluorescence emitted upon cleavage was quantitatively analyzed, providing insights into enzyme kinetics and substrate specificity .

Comparative Analysis with Similar Compounds

| Compound | Target Enzyme | Type | Application |

|---|---|---|---|

| This compound | Cathepsin C | Fluorogenic | Protease activity assays |

| Z-Gly-Gly-Arg-AMC | Thrombin | Fluorogenic | Thrombin generation assays |

| H-β-Ala-Gly-Arg-pNA | Various Proteases | Chromogenic | Measuring protease activity |

This compound stands out due to its specificity for cathepsin C, making it an invaluable tool for researchers studying this particular enzyme's role in physiological and pathological processes.

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTASUHAFOHMQK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.